![molecular formula C₄₀H₅₄O₂₇ B1139659 D-Cellotriose Undecaacetate CAS No. 17690-94-7](/img/structure/B1139659.png)
D-Cellotriose Undecaacetate
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Overview
Description
D-Cellotriose Undecaacetate is a chemical compound with the molecular formula C40H54O27 . It is a derivative of cellotriose, a breakdown product of cellulose .
Molecular Structure Analysis
The molecular structure of D-Cellotriose Undecaacetate is complex due to the presence of multiple acetyl groups . The conformational features of oligocellulose acetates in the solid state have been analyzed in an effort to understand the three-dimensional structure of related polysaccharides .Scientific Research Applications
Proteomics Research
D-Cellotriose Undecaacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or changes in protein expression.
Biomedical Research
D-Cellotriose Undecaacetate is a groundbreaking biomedical entity, facilitating the research of afflictions such as cancer, diabetes, and cardiovascular maladies . It could be used in drug delivery systems or as a diagnostic tool.
Encasement and Safeguarding of Compounds
The encasement and safeguarding of compounds by D-Cellotriose Undecaacetate culminate in heightened fortitude and bio-dissolvability . This property could be beneficial in pharmaceutical applications where the stability and solubility of drugs are crucial.
Carbohydrate Research
As a type of oligosaccharide, D-Cellotriose Undecaacetate can be used in carbohydrate research . Carbohydrates play key roles in various biological processes, including cell-cell recognition and immune responses.
Enzyme-Substrate Interactions
Given its complex structure, D-Cellotriose Undecaacetate could be used to study enzyme-substrate interactions . Understanding these interactions is fundamental to enzymology and could lead to the development of new enzymes or inhibitors.
Cellulose Depolymerization
D-Cellotriose Undecaacetate could potentially be used to study cellulose depolymerization . This process is critical in the production of biofuels and other value-added products from plant biomass.
Mechanism of Action
Target of Action
D-Cellotriose Undecaacetate is a glycosylation product of cellobiose and erythritol . It is a methylated polysaccharide, which is an oligosaccharide that contains a single sugar unit
Mode of Action
Based on its structural similarity to cellotriose, a cellulose breakdown product, it may interact with enzymes involved in cellulose metabolism . For instance, cellotriose is known to induce responses related to the integrity of the cell wall . Activation of downstream responses requires the Arabidopsis malectin domain-containing CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) .
Biochemical Pathways
In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes . Their action releases cellobiose and longer cellodextrins which are imported and further degraded in the cytosol to fuel the cells . D-Cellotriose Undecaacetate, due to its structural similarity to cellotriose, might be involved in similar biochemical pathways.
Pharmacokinetics
It is known to be soluble in dichloromethane , which suggests it may have good solubility in organic solvents
Safety and Hazards
Future Directions
The future directions for research on D-Cellotriose Undecaacetate and related compounds could involve further exploration of their roles in plant cell wall integrity and defense mechanisms . Additionally, the potential applications of these compounds in the food industry as potential prebiotics could be explored .
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-ROFQTSFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cellotriose Undecaacetate |
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